molecular formula C21H14N4OS B2480614 2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide CAS No. 1171512-51-8

2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

Cat. No.: B2480614
CAS No.: 1171512-51-8
M. Wt: 370.43
InChI Key: PIELNARTVYMARY-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is a complex organic compound that features an indole, quinoline, and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole and Quinoline Attachment: The indole and quinoline moieties can be introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline moieties.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole, quinoline, and thiazole moieties can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxylate
  • 2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxylic acid
  • 2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxylamide

Uniqueness

2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is unique due to its specific combination of indole, quinoline, and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1H-indol-2-yl)-N-quinolin-8-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-20(24-16-9-3-6-13-7-4-10-22-19(13)16)18-12-27-21(25-18)17-11-14-5-1-2-8-15(14)23-17/h1-12,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIELNARTVYMARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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